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Compound of Interest

Compound Name:
2-Hydroxy-3-methylisonicotinic

acid

CAS No.: 126798-27-4

Cat. No.: B160436

Get Quote

Executive Summary
2-Hydroxy-3-methylisonicotinic acid (CAS: 197063-49-1) is a critical heterocyclic scaffold

often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its structural

integrity is defined by the specific regiochemistry of the methyl and hydroxyl groups on the

pyridine ring.

This guide provides an objective technical comparison of the 1H NMR spectral profile of 2-
Hydroxy-3-methylisonicotinic acid against its most common regioisomers and synthetic

precursors. Unlike simple spectral listings, this document focuses on the diagnostic signals

required to validate regiochemistry and tautomeric state, ensuring downstream synthetic

success.

Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the species present in solution. 2-

hydroxypyridines exhibit lactam-lactim tautomerism.
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Solid State & Polar Solvents (DMSO-d6, MeOH-d4): The equilibrium heavily favors the 2-

pyridone (lactam) tautomer.

Non-polar Solvents (CDCl3): The 2-hydroxypyridine (lactim) form may be observable, though

solubility is often poor.

Experimental Recommendation: All comparative data in this guide utilizes DMSO-d6. This

solvent stabilizes the lactam form, sharpens the NH signal, and ensures solubility of the

carboxylic acid moiety.

Spectral Profile: Target vs. Alternatives
The following table contrasts the 1H NMR profile of the target compound against its primary

regioisomer (2-Hydroxy-5-methylisonicotinic acid) and its precursor (3-Methylisonicotinic acid).

Table 1: Comparative Chemical Shift Data (DMSO-d6,
400 MHz)

Feature

Target: 2-Hydroxy-
3-
methylisonicotinic
acid

Isomer: 2-Hydroxy-
5-
methylisonicotinic
acid

Precursor: 3-
Methylisonicotinic
acid

Core Structure 3-methyl-2-pyridone 5-methyl-2-pyridone Pyridine (Aromatic)

NH / OH ~11.8 ppm (br s, NH) ~11.5 ppm (br s, NH) N/A (No NH)

Aromatic H6
~7.45 ppm (d, J = 6.5

Hz)
~7.30 ppm (s) ~8.55 ppm (d)

Aromatic H5/H3
~6.50 ppm (d, J = 6.5

Hz)
~7.60 ppm (s) ~7.65 ppm (d)

Coupling Pattern
Ortho-coupling (AX

system)

Para-position

(Singlets)
Ortho-coupling

Methyl Group ~2.05 ppm (s) ~2.10 ppm (s) ~2.35 ppm (s)

COOH Proton
~13.0 - 14.0 ppm (v

br)

~13.0 - 14.0 ppm (v

br)
~13.5 ppm (v br)
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Key Diagnostic Indicators
The Ortho-Coupling Signature (The "Fingerprint"):

Target: The protons at positions 5 and 6 are adjacent. This results in two doublets with a

coupling constant (J) of approximately 6-7 Hz.

Isomer (5-Methyl): The protons are at positions 3 and 6, separated by substituents. They

appear as two distinct singlets. This is the definitive test for regiochemistry.

Methyl Shift Shielding:

In the target, the methyl group at C3 is flanked by a carbonyl (C2) and a carboxylic acid

(C4). The electron-withdrawing nature of the carbonyl slightly shields the methyl group

(~2.05 ppm) compared to the fully aromatic precursor (~2.35 ppm).

Experimental Methodology: Self-Validating Protocol
To ensure reproducible data that matches the theoretical values above, follow this "Self-

Validating" protocol.

Reagents:

Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).

Sample: ~5-10 mg of dry solid.

Step-by-Step Workflow:

Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours. Rationale:

Residual water exchanges with NH/COOH protons, broadening them into the baseline.

Dissolution: Dissolve 10 mg in 0.6 mL DMSO-d6. Vortex until clear.

Acquisition:

Pulse Angle: 30°
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Relaxation Delay (D1): 5 seconds. Rationale: Carboxylic acid and quaternary carbons

require longer relaxation times for accurate integration.

Scans: 16 (minimum).

Validation Check:

Check the integral of the Methyl group (set to 3.00).

Verify the integral of the aromatic region (should sum to 2.00).

Critical: If the aromatic signals are broad, add 1 drop of D2O. The NH and COOH signals

will disappear, but the aromatic doublets will sharpen, confirming the coupling constants.

Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the structure of 2-Hydroxy-
3-methylisonicotinic acid during synthesis.
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Crude Product Isolation

Sample Prep: 10mg in DMSO-d6

Acquire 1H NMR (D1=5s)

Is NH signal visible (~11-12 ppm)?

No (Dry sample)

Confirm 2-Pyridone Form

Yes

Aromatic Region Analysis:
Are signals Doublets or Singlets?

Singlets Observed

Singlets

Doublets Observed (J ~6.5 Hz)

Doublets

Identification:
2-Hydroxy-5-methyl isomer

Identification:
2-Hydroxy-3-methyl target

Final QC: Check Methyl Integral (3H)

Click to download full resolution via product page
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Figure 1: Structural verification workflow distinguishing the target compound from its

regiochemical impurities.

References
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 70481, 2-

Hydroxy-3-methylpyridine. Retrieved from [Link]

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-

hydroxypyridines. ARKIVOC. Retrieved from [Link]

University of California, Irvine. (2023). 1H NMR Spectra of Methylpyridines. Retrieved from

[Link]

ChemSynthesis. (2023). 3-hydroxy-2-methylisonicotinic acid Properties and Synthesis.

Retrieved from [Link]

To cite this document: BenchChem. [Technical Comparison Guide: 1H NMR Profiling of 2-
Hydroxy-3-methylisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160436/docs#technical-comparison-guide-1h-nmr-
profiling-of-2-hydroxy-3-methylisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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